2-Mercapto-1-phenylethanone
Overview
Description
2-Mercapto-1-phenylethanone is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiol group (-SH) and a ketone group (C=O) attached to a phenyl ring. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercapto-1-phenylethanone can be synthesized through several methods. One common synthetic route involves the reaction of acetylthioacetophenone with sodium methoxide in methanol at room temperature (25°C) for 30 minutes . This method yields a high purity product and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of hydrogen sulfide gas and ethylene oxide under controlled pressure and temperature conditions. This method ensures a high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of secondary alcohols.
Substitution: Formation of thioethers.
Scientific Research Applications
2-Mercapto-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Mercapto-1-phenylethanone involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biological molecules, influencing their function and activity. The ketone group also plays a role in its reactivity, enabling it to participate in redox reactions and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar in structure but lacks the phenyl ring.
1-Phenylethanone: Contains a ketone group but lacks the thiol group.
Thiophenol: Contains a thiol group but lacks the ketone group.
Uniqueness
2-Mercapto-1-phenylethanone is unique due to the presence of both a thiol and a ketone group attached to a phenyl ring. This combination of functional groups provides it with distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
1-phenyl-2-sulfanylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYFBIOUBFTQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454168 | |
Record name | 2-mercapto-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-02-4 | |
Record name | 2-mercapto-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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